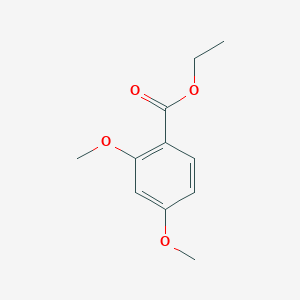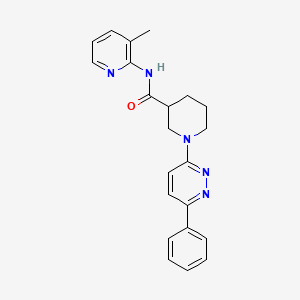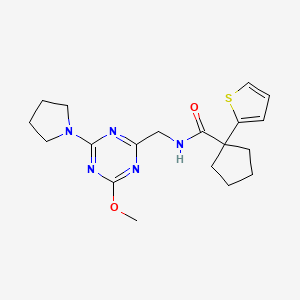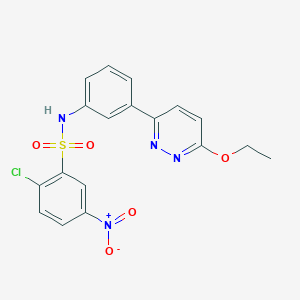![molecular formula C13H9ClN2OS B2560538 4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine CAS No. 312584-53-5](/img/structure/B2560538.png)
4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine
Vue d'ensemble
Description
“4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine” is a biochemical used for proteomics research . It’s a derivative of pyrimidines, which are aromatic heterocyclic compounds that contain two nitrogen atoms at positions 1 and 3 of the six-membered ring . Pyrimidines display a range of pharmacological effects including antioxidants, antibacterial, antiviral, antifungal, antituberculosis, and anti-inflammatory .
Synthesis Analysis
The synthesis of pyrimidines, including “4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine”, can be achieved through various methods . For instance, an effective and smooth synthesis of functionally vital pyrimidines has been reported by 4-HO-TEMPO-facilitated [3 + 3] annulation of commercial-grade amidines with saturated ketones under Cu-catalysis .
Molecular Structure Analysis
The structural and isoelectronic characteristics of thienopyrimidine-containing compounds, such as “4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine”, are similar to those of purine . This makes them an attractive structural feature in the production of pharmaceutical drugs .
Chemical Reactions Analysis
Thienopyrimidine derivatives, including “4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine”, have been synthesized and evaluated as PI3K inhibitors against various isomers PI3Kα, β, and γ .
Applications De Recherche Scientifique
Antioxidant Activity
4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine (referred to as HL) has been synthesized and evaluated for its antioxidant potential. The compound shows promising antioxidant activity, which is crucial for combating oxidative stress and preventing cellular damage. Researchers have studied its ability to scavenge free radicals and protect biomolecules from oxidation .
Antimicrobial Efficacy
The metal complexes derived from HL (formed by reacting HL with salts of 1st row transition metals) exhibit enhanced antimicrobial properties compared to the ligand itself. These complexes demonstrate noxious effects against various strains of bacteria and fungi. The molecular docking studies further support their efficacy in inhibiting microbial growth .
Charge Transfer Properties
Computational studies reveal a clear intra-molecular charge transfer within HL and its metal complexes. The ligand is identified as a better hole transporter, based on higher transfer integral values for holes compared to electron transfer integrals. Understanding these charge transfer properties is essential for potential applications in electronic devices or charge transport materials .
Synthesis of Functionally Vital Pyrimidines
Researchers have reported an effective and smooth synthesis of pyrimidines facilitated by 4-HO-TEMPO (a radical initiator). This compound can be used as a building block for the construction of more complex molecules, potentially leading to novel drug candidates or functional materials .
Anti-Inflammatory Activities
While not directly studied for 4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine, related thiophene derivatives have demonstrated anti-inflammatory effects. These compounds may modulate inflammatory pathways and hold promise for treating inflammatory diseases .
Biological Activity Against Specific Organisms
Although specific data on this compound’s biological activity against particular organisms is scarce, further investigations could explore its potential as an antibacterial or antifungal agent. Testing against specific strains (e.g., B. subtilis, E. coli, P. vulgaris, S. aureus) would provide valuable insights .
Mécanisme D'action
Target of Action
Thienopyrimidine derivatives, which include “4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine”, are often studied for their potential as anticancer agents . They are known to inhibit various enzymes, including protein kinases (PKs) , which play a key role in cell proliferation and differentiation .
Biochemical Pathways
The inhibition of protein kinases by thienopyrimidine derivatives can affect several signal transduction pathways, potentially leading to effects such as the prevention of metastasis and drug resistance in cancer cells .
Result of Action
The inhibition of protein kinases can disrupt cell proliferation and differentiation, which could potentially have an anticancer effect .
Orientations Futures
The detailed SAR analysis and prospects provide clues for the synthesis of novel pyrimidine analogs possessing enhanced anti-inflammatory activities with minimum toxicity . This suggests that “4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine” and its derivatives could be further explored for their potential anti-inflammatory effects.
Propriétés
IUPAC Name |
4-chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H9ClN2OS/c1-17-9-4-2-8(3-5-9)10-6-18-13-11(10)12(14)15-7-16-13/h2-7H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MZBKUNFWNKYKSK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=CSC3=C2C(=NC=N3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H9ClN2OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001325651 | |
| Record name | 4-chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
276.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
0.6 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID24806207 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
4-Chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine | |
CAS RN |
312584-53-5 | |
| Record name | 4-chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001325651 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-chloro-5-(4-methoxyphenyl)thieno[2,3-d]pyrimidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![2-[(2-Chlorophenyl)methylsulfanyl]-1-methylsulfonyl-4,5-dihydroimidazole](/img/structure/B2560455.png)
![Ethyl 2-((3-(4-fluorophenyl)-4-oxo-3,4,6,7-tetrahydrothieno[3,2-d]pyrimidin-2-yl)thio)-2-methylpropanoate](/img/structure/B2560456.png)
![1-[(4-cyclopentyl-4H-1,2,4-triazol-3-yl)methyl]piperidine-3-carboxylic acid](/img/structure/B2560458.png)
![1-(2-Methylpyrazol-3-yl)-2-azabicyclo[2.1.1]hexane](/img/structure/B2560461.png)


![N'-[4-Methyl-3-(2-oxopyrrolidin-1-yl)phenyl]-N-[(1-morpholin-4-ylcyclobutyl)methyl]oxamide](/img/structure/B2560466.png)
![[5-[(4-bromophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl]methyl acetate](/img/structure/B2560467.png)
![N-(6-chlorobenzo[d]thiazol-2-yl)-N-(2-(diethylamino)ethyl)-5,6-dihydro-1,4-dioxine-2-carboxamide hydrochloride](/img/structure/B2560469.png)

![2-[3-(benzenesulfonyl)propanoylamino]-N-methyl-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophene-3-carboxamide](/img/structure/B2560471.png)

![(Z)-4-(N-cyclohexyl-N-methylsulfamoyl)-N-(3-ethyl-4-methoxybenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2560475.png)
